molecular formula C20H20N2O4 B2463972 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one CAS No. 1401591-30-7

6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Cat. No. B2463972
CAS RN: 1401591-30-7
M. Wt: 352.39
InChI Key: VDBMOGXESOWIFI-UHFFFAOYSA-N
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Description

6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a compound that has gained interest in scientific research due to its potential applications in medicinal chemistry. The compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.

Scientific Research Applications

Antiplatetlet Activity

6-phenyl-3(2H)-pyridazinones, including derivatives like 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, have been investigated for their potential as antiplatelet agents. The substituents on these compounds significantly influence their inhibitory effect and mechanism of action, providing a pathway for developing new therapeutic agents for platelet aggregation-related conditions (Sotelo et al., 2002).

Histamine H3 Receptor Inverse Agonist

Derivatives of pyridazin-3-one, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have been identified as potent, selective histamine H3 receptor inverse agonists. This highlights their potential in treating attentional and cognitive disorders, suggesting a broad range of therapeutic applications for these compounds (Hudkins et al., 2011).

Anticonvulsant Activity

Research has shown that certain pyridazinone derivatives possess significant anticonvulsant activity. This suggests a potential role for 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one derivatives in the treatment of seizure disorders (Samanta et al., 2011).

Antithrombotic Properties

Some derivatives of 6-phenyl-4,5-dihydro-2H-pyridazine-3-ones have been designed as antithrombotics, showing promise in inhibiting platelet aggregation and thrombus formation in experimental models. This suggests potential applications in preventing thrombotic events (Goeschke et al., 1991).

Pharmaceutical Stability and Synthesis

Research has also focused on the synthesis and stability of pyridazin-3(2H)-one derivatives. These studies provide insights into efficient synthesis pathways and the stability of these compounds under various conditions, which is crucial for their pharmaceutical application (Kalai et al., 2020).

properties

IUPAC Name

3-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-10-13(11-18(25-2)19(17)26-3)9-15-12-16(21-22-20(15)23)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBMOGXESOWIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

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